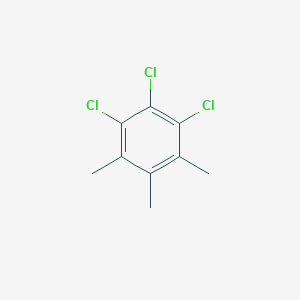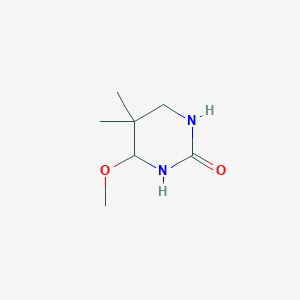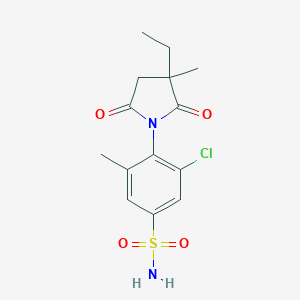
2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide, also known as EMIQ, is a chemical compound that has been widely used in scientific research due to its unique properties. EMIQ is a sulfonamide derivative that belongs to the class of succinimides. It has been found to have various biochemical and physiological effects, making it an important compound in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide selectively inhibits COX-2 enzymes, which are induced during inflammation, while sparing COX-1 enzymes, which are responsible for maintaining the integrity of the gastrointestinal tract.
Biochemical And Physiological Effects
2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Advantages And Limitations For Lab Experiments
2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide is also relatively stable and has a long shelf life. However, 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide. One area of interest is the development of new derivatives of 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide with improved pharmacological properties. Another direction is the investigation of the potential use of 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide in the treatment of various diseases, such as cancer and neurodegenerative disorders. Additionally, the mechanism of action of 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide could be further elucidated to better understand its pharmacological effects.
Synthesis Methods
The synthesis of 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide involves the reaction of 6-chloro-4-sulfamoyl-o-toluidine with ethyl acetoacetate in the presence of sodium ethoxide. The resulting product is then treated with methyl iodide to obtain 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide. The yield of 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide synthesis is approximately 60%.
Scientific Research Applications
2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide has been extensively used in scientific research for its pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. 2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide has also been shown to inhibit the production of prostaglandins, which are responsible for inflammation and pain.
properties
CAS RN |
17100-96-8 |
|---|---|
Product Name |
2-Ethyl-2-methyl-N-(6-chloro-4-sulfamoyl-o-tolyl)succinimide |
Molecular Formula |
C14H17ClN2O4S |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-chloro-4-(3-ethyl-3-methyl-2,5-dioxopyrrolidin-1-yl)-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H17ClN2O4S/c1-4-14(3)7-11(18)17(13(14)19)12-8(2)5-9(6-10(12)15)22(16,20)21/h5-6H,4,7H2,1-3H3,(H2,16,20,21) |
InChI Key |
RPJOHCGHVVTLPD-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2C)S(=O)(=O)N)Cl)C |
Canonical SMILES |
CCC1(CC(=O)N(C1=O)C2=C(C=C(C=C2C)S(=O)(=O)N)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



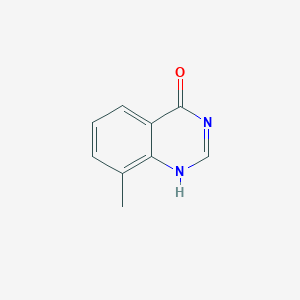
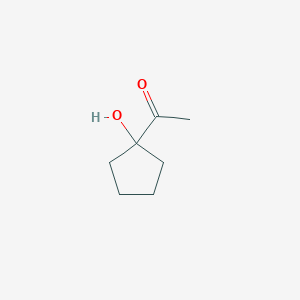
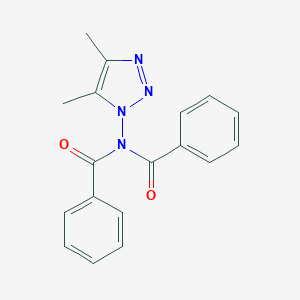
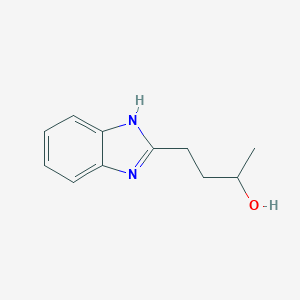
![1-(11-Bromo-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl)ethanone](/img/structure/B100333.png)
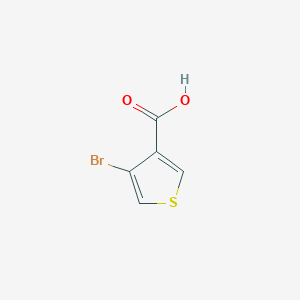
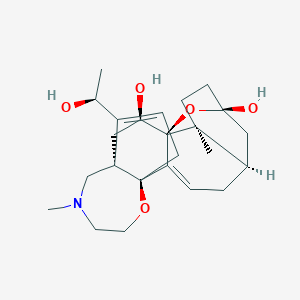
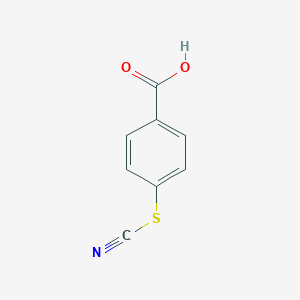
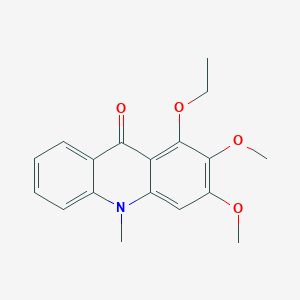
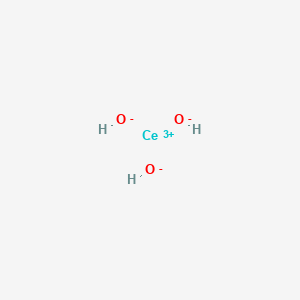
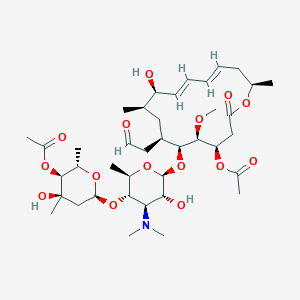
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-2-methylpropanoic acid](/img/structure/B100345.png)
